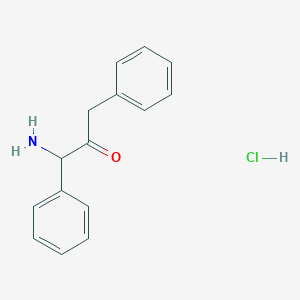

1-amino-1,3-diphenylpropan-2-one hydrochloride

Beschreibung

1-Amino-1,3-diphenylpropan-2-one hydrochloride is a ketone-derived organic compound featuring two phenyl groups at the 1- and 3-positions of a propan-2-one backbone, with an amino group at the 1-position and a hydrochloride counterion. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of compounds with analgesic, anticonvulsant, and neuroprotective properties. For example, it reacts with pyridine derivatives to form indol-2-one analogs, which are explored for Alzheimer’s disease treatment .

Eigenschaften

IUPAC Name |

1-amino-1,3-diphenylpropan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12;/h1-10,15H,11,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIQSSSHSIGABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-1,3-diphenylpropan-2-one hydrochloride typically involves the reaction of 1,3-diphenylpropan-2-one with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-1,3-diphenylpropan-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Amino-1,3-diphenylpropan-2-one hydrochloride has the molecular formula and a molecular weight of approximately 273.77 g/mol. It features an amino group attached to a diphenylpropanone structure, making it a versatile building block in organic synthesis.

Organic Synthesis

1-Amino-1,3-diphenylpropan-2-one hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

- Formation of β-Aminoketones : Through Mannich reactions, this compound can yield diverse β-aminoketones that are pivotal in pharmaceutical chemistry .

- Building Block for Complex Molecules : It is utilized as a starting material for synthesizing more complex organic structures, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of 1-amino-1,3-diphenylpropan-2-one hydrochloride:

- Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant effects by modulating neurotransmitter levels .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes positions it as a candidate for drug development targeting various diseases .

Material Science

In material science, 1-amino-1,3-diphenylpropan-2-one hydrochloride is explored for its role in creating advanced materials:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 1-amino-1,3-diphenylpropan-2-one hydrochloride:

Wirkmechanismus

The mechanism of action of 1-amino-1,3-diphenylpropan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table highlights critical differences between 1-amino-1,3-diphenylpropan-2-one hydrochloride and analogous compounds:

Pharmacological and Chemical Properties

- Chlorinated analogs (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) may exhibit higher metabolic stability due to reduced cytochrome P450 interactions .

- Reactivity: Ketone-containing derivatives (e.g., 1-amino-1,3-diphenylpropan-2-one) undergo nucleophilic additions or condensations, while alcohol analogs (e.g., 3-(methylamino)-1,1-diphenylpropan-2-ol) are more suited for esterification or etherification .

Industrial and Research Relevance

Biologische Aktivität

1-Amino-1,3-diphenylpropan-2-one hydrochloride, also known as a β-aminoketone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-amino-1,3-diphenylpropan-2-one hydrochloride is . The compound features a β-amino group and a ketone function, which are crucial for its biological activity. The presence of two phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Biological Activity Overview

Research indicates that 1-amino-1,3-diphenylpropan-2-one hydrochloride exhibits several biological activities:

- Analgesic Effects : Studies have shown that derivatives of β-aminoketones can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), contributing to their analgesic properties. In vivo assays demonstrated significant antinociceptive activity associated with these compounds .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It demonstrates inhibitory activity against both bacterial and fungal strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Research indicates that 1-amino-1,3-diphenylpropan-2-one hydrochloride may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .

The biological activity of 1-amino-1,3-diphenylpropan-2-one hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within the body:

- Receptor Modulation : The compound's ability to modulate nAChRs suggests it may influence neurotransmitter release, thereby affecting pain perception and other neurological functions .

- Enzyme Inhibition : Preliminary studies indicate that 1-amino-1,3-diphenylpropan-2-one hydrochloride may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of 1-amino-1,3-diphenylpropan-2-one hydrochloride:

Pharmacokinetics

The pharmacokinetic profile of 1-amino-1,3-diphenylpropan-2-one hydrochloride is critical for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining the efficacy and safety of this compound.

- Absorption : Studies suggest that the lipophilicity conferred by the phenyl groups aids in the absorption across cellular membranes.

- Metabolism : The compound may undergo metabolic transformations that influence its pharmacological activity. Research into enzyme-mediated pathways is ongoing to clarify these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.